molecular formula C7H9NO2 B600151 O-(4-Methoxyphenyl)hydroxylamine CAS No. 147169-98-0

O-(4-Methoxyphenyl)hydroxylamine

Cat. No. B600151
M. Wt: 139.154
InChI Key: TXOXQAHYRYRYGS-UHFFFAOYSA-N
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Description

O-(4-Methoxybenzyl)hydroxylamine hydrochloride, also known by its CAS Number 876-33-5, is a compound with a molecular weight of 189.64 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually provided in a solid physical form .


Synthesis Analysis

Oximes, such as O-(4-Methoxyphenyl)hydroxylamine, can be synthesized by the condensation of an aldehyde or a ketone with hydroxylamine . For example, methoxyamine is prepared via O-alkylation of hydroxylamine derivatives . It is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .


Molecular Structure Analysis

The molecular formula of O-(4-Methoxybenzyl)hydroxylamine hydrochloride is C8H12ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .


Chemical Reactions Analysis

Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi .


Physical And Chemical Properties Analysis

O-(4-Methoxybenzyl)hydroxylamine hydrochloride is typically a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Metabolism and Genotoxicity in Human Cytochrome-P450 Enzymes : N-(2-Methoxyphenyl)hydroxylamine, related to O-(4-Methoxyphenyl)hydroxylamine, is metabolized by human hepatic microsomes predominantly to o-anisidine. This process is attributed mainly to CYP3A4, 2E1, and 2C, which are more than 90% responsible for the metabolism. The genotoxicity of N-(2-Methoxyphenyl)hydroxylamine is dictated by its spontaneous decomposition generating DNA adducts, and by its susceptibility to metabolism by CYP enzymes (Naiman et al., 2011).

  • Rat Cytochrome P450 Metabolism : In a similar study involving rats, N-(2-Methoxyphenyl)hydroxylamine is primarily metabolized to o-anisidine. The major enzymes participating in this process in rat liver are identified as CYP2C, followed by CYP2E1, 2D, and 2A (Naiman et al., 2010).

  • Liver Microsomal Metabolism in Rats : In another study, the metabolism of o-aminophenol and N-(2-methoxyphenyl)hydroxylamine by rat hepatic microsomes was examined. It was found that N-(2-methoxyphenyl)hydroxylamine is metabolized primarily to o-anisidine and o-aminophenol. This process appears to be involved in the genotoxicity and detoxification of these compounds (Naiman et al., 2010).

  • Mutagenic Properties in Nucleosides : O-Methylhydroxylamine can substitute a methoxyamino group for the amino group of cytidine or adenosine, forming specific nucleosides. This reaction is slow but significant, suggesting its mutagenic properties (Singer & Spengler, 1982).

  • Chemical Reactions with Diphenylphosphinic Chloride : Hydroxylamine, including derivatives like O-(diphenylphosphinyl)hydroxylamine, reacts with diphenylphosphinic chloride to produce unique compounds. These reactions are important in understanding the chemical properties and potential applications of such compounds (Harger, 1982).

Safety And Hazards

The safety data sheet for a similar compound, O-[(4-Methylphenyl)methyl]hydroxylamine, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for O-(4-Methoxyphenyl)hydroxylamine were not found in the search results, it’s worth noting that compounds containing the 8-hydroxyquinoline (8-HQ) moiety, which is structurally similar to O-(4-Methoxyphenyl)hydroxylamine, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

O-(4-methoxyphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOXQAHYRYRYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700152
Record name O-(4-Methoxyphenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4-Methoxyphenyl)hydroxylamine

CAS RN

147169-98-0
Record name O-(4-Methoxyphenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
J Forster - 2020 - digscholarship.unco.edu
Anilinoacridines are a class of compounds that are known to intercalate DNA. This class of compounds can be used as a target therapy to combat cell growth and replication. The …
Number of citations: 0 digscholarship.unco.edu
TQ Davies - 2018 - ora.ox.ac.uk
In the following thesis, new methodologies which exploit sulfinylamine reagents to enable one-pot syntheses of a range of nitrogen-containing sulfur(VI) functional groups are …
Number of citations: 2 ora.ox.ac.uk

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